molecular formula C₂₈H₄₃D₇O B1150951 20-(α/β)-Campestanol-d7

20-(α/β)-Campestanol-d7

Cat. No.: B1150951
M. Wt: 409.74
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope-Labeled Analogs in Biochemical Investigations

Stable isotope-labeled analogs, such as those incorporating deuterium (B1214612) (²H or D), are invaluable in biochemical investigations for several reasons. arkat-usa.org They possess nearly identical chemical properties to their non-labeled counterparts, meaning they behave similarly in biological systems. nih.govscispace.com However, their increased mass allows them to be distinguished and quantified using mass spectrometry (MS). arkat-usa.org This makes them ideal internal standards in quantitative analyses, helping to correct for variations during sample preparation, chromatography, and detection. scispace.comscioninstruments.com The use of stable isotopes like deuterium avoids the safety concerns and handling complexities associated with radioactive isotopes, such as tritium, which were more common in earlier research. arkat-usa.orgnih.gov

Overview of Sterol Biochemistry and Analytical Challenges in Complex Matrices

Sterols are a class of lipids that are essential structural components of cellular membranes in both plants (phytosterols) and animals (cholesterol). usask.canih.gov They also serve as precursors for vital molecules like steroid hormones and bile acids. researchgate.net The analysis of sterols, particularly within complex biological matrices such as plasma, tissues, and food, presents significant analytical hurdles. usask.cabiotage.com These challenges include the presence of numerous structurally similar sterol isomers, the low concentrations of many sterols of interest, and the potential for ex vivo oxidation of these molecules during sample handling, which can lead to inaccurate results. biotage.comnih.gov

Historically, gas chromatography-mass spectrometry (GC-MS) was the primary method for sterol analysis. usask.canih.gov However, this technique often requires a time-consuming derivatization step to make the sterols volatile. usask.canih.govnih.gov The advent of liquid chromatography-mass spectrometry (LC-MS), particularly with techniques like atmospheric pressure chemical ionization (APCI), has simplified the analysis of both volatile and non-volatile sterols without the need for derivatization. usask.canih.govnih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for more accurate quantification of sterols in complex samples. usask.canih.gov

Rationale for Deuterium Labeling of Campestanol (B1668247) for Advanced Research Applications

Campestanol is the 5α-saturated derivative of the phytosterol campesterol (B1663852). hmdb.ca Deuterium-labeled campestanol, specifically 20-(α/β)-Campestanol-d7, is a powerful tool for several reasons. The deuterium atoms provide a distinct mass signature, making it an excellent internal standard for quantitative mass spectrometry-based methods. scioninstruments.comlgcstandards.com When added to a sample at a known concentration at the beginning of the analytical workflow, it can be used to accurately determine the concentration of its non-labeled counterpart, campestanol, by correcting for any losses during extraction and analysis. nih.gov

The use of a deuterated standard like this compound is particularly advantageous because it co-elutes chromatographically with the analyte of interest, experiencing the same matrix effects (suppression or enhancement of ionization) in the mass spectrometer's ion source. scioninstruments.com This leads to more precise and accurate quantification than can be achieved with structural analogs that may have different retention times and ionization efficiencies. nih.govscispace.com

Scope and Objectives of Research Utilizing this compound

Research employing this compound primarily focuses on its application as a labeled internal standard for the accurate quantification of campestanol and other related phytosterols (B1254722) in various biological and food samples. pharmaffiliates.com This is crucial for studies investigating the absorption, metabolism, and physiological effects of dietary phytosterols. nih.govmdpi.com For instance, accurate measurement of campestanol levels is important in understanding its role in cholesterol metabolism and its potential as a biomarker for certain metabolic conditions. cabidigitallibrary.orgnih.gov The use of this deuterated standard helps to overcome the analytical challenges posed by complex matrices, thereby enabling more reliable and reproducible research findings. biotage.com

Interactive Data Table: Properties of this compound

PropertyValue
Chemical NameThis compound
Isotopic LabelDeuterium (d7)
ApplicationLabeled internal standard for mass spectrometry
AnalyteCampestanol

Research Findings Utilizing Deuterated Sterols

Studies have successfully employed deuterium-labeled sterols, including analogs of campesterol and sitosterol (B1666911), to investigate their absorption and metabolism. For example, research using deuterated phytosterols has helped to quantify their absorption rates in humans, providing valuable insights into the mechanisms that control sterol uptake in the intestine. nih.govnih.gov

In one such study, the absorption of deuterium-labeled campesterol and sitosterol was measured in healthy volunteers and patients with phytosterolemia, a rare genetic disorder characterized by the accumulation of plant sterols in the blood. nih.gov The use of these labeled compounds allowed for precise tracking and quantification of their movement through the digestive system and into the bloodstream.

Another area of research involves the use of deuterated sterols to study their metabolic fate. For instance, deuterated campesterol has been used to trace its conversion to other compounds in the body, helping to elucidate the metabolic pathways of phytosterols. avantiresearch.com

Properties

Molecular Formula

C₂₈H₄₃D₇O

Molecular Weight

409.74

Synonyms

5α-Cholestan-20(α/β)-methyl-3β-ol-25,26,26,26,27,27,27-d7;  (3β,5α,24R)-Ergostan-3-ol;  24β-Ethylcholestanol;  24β-Methylcholestanol;  5α-Dihydrocampesterol;  Chalinastanol;  Dihydro-Neospongosterol; 

Origin of Product

United States

Ii. Advanced Synthetic and Isotopic Labeling Strategies for 20 α/β Campestanol D7

Chemoenzymatic and Chemical Synthetic Routes for Deuterated Sterolsrsc.orgarkat-usa.orgcardiff.ac.uk

Chemoenzymatic and purely chemical methods offer a high degree of control over the placement and number of deuterium (B1214612) atoms within the sterol structure. arkat-usa.orgnih.gov These routes are often multi-step processes that rely on the strategic functionalization of sterol precursors to facilitate isotopic labeling. arkat-usa.org

The stereoselective synthesis of deuterated sterol analogs is a significant challenge due to the complex, rigid structure of the steroid nucleus and the specific stereochemistry of its many chiral centers. arkat-usa.org While specific methods for 20-(α/β)-Campestanol-d7 are not extensively detailed in readily available literature, general principles for stereoselective synthesis of sterols can be applied. For instance, reactions targeting the sterol side chain, where the C-20 position of campestanol (B1668247) is located, often employ chiral auxiliaries or stereoselective reductions to control the configuration of newly formed stereocenters.

The designation "20-(α/β)" suggests that the compound is a mixture of epimers at the C-20 position, which can arise from a non-stereoselective step during the synthesis. Achieving high stereoselectivity at this position would likely involve advanced synthetic strategies, such as asymmetric hydrogenation or the use of stereospecific enzymatic reactions. nih.govuc.pt For other parts of the sterol, such as the A and B rings, stereoselective deuteration has been achieved through methods like the reduction of enones with deuterated reagents, which allows for precise control of the isotope's spatial orientation. arkat-usa.org The synthesis of specific aminosterol derivatives has also been accomplished through stereoselective reductive amination, highlighting the potential for targeted stereochemical control in sterol synthesis. researchgate.net

The design of appropriate precursors is fundamental to the successful synthesis of deuterated sterols. The strategy often involves a multi-step sequence starting from a readily available sterol, such as cholesterol or a phytosterol. arkat-usa.org Key functional groups like double bonds and hydroxyl groups are the most common handles for introducing deuterium. arkat-usa.org

Common Deuterium Incorporation Methods:

Catalytic Deuteration: Double bonds within the sterol structure can be reduced using deuterium gas (D₂) in the presence of a metal catalyst like palladium or Raney nickel. arkat-usa.org However, this method can suffer from poor regioselectivity if multiple double bonds are present. arkat-usa.org

Reduction with Deuterated Reagents: Carbonyl groups, which can be introduced via oxidation of hydroxyl groups, are readily reduced using deuterated reducing agents. Lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄) are powerful reagents for this purpose, converting ketones back to hydroxyl groups with the incorporation of a deuterium atom. arkat-usa.orgnih.gov

H-D Exchange Reactions: Hydrogen atoms on carbons adjacent to a carbonyl group (α-protons) are acidic and can be exchanged for deuterium by treatment with a base in a deuterated solvent like D₂O or methanol-d (B46061) (MeOD). arkat-usa.orgnih.gov This method is effective for labeling positions C-2 and C-4 in a 3-keto steroid. arkat-usa.org

Late-Stage Incorporation: An advantageous strategy involves introducing the deuterium label as late as possible in the synthetic sequence to maximize the isotopic enrichment of the final product and minimize costs. arkat-usa.org This often requires lengthy preparation of advanced precursors. arkat-usa.org For instance, feeding potato shoots cholesterol-d7 (B27314) has been shown to result in the production of deuterated steroidal glycoalkaloids, demonstrating the incorporation of the entire labeled molecule. researchgate.net

Following synthesis, rigorous purification is essential to separate the desired deuterated sterol from unreacted starting materials, non-deuterated analogs, and other byproducts. The isotopic enrichment and purity of the final product must then be accurately assessed.

Purification often involves chromatographic techniques. rsc.org Flash column chromatography is a standard method for initial purification. rsc.org For more challenging separations, such as separating sterols that differ only by the degree of unsaturation, High-Performance Liquid Chromatography (HPLC) is employed. rsc.orgresearchgate.net Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be effective, although RP-HPLC can sometimes lead to significant isotopic fractionation, where molecules with different isotopic compositions elute at slightly different times. researchgate.net A silylation/silver ion chromatography protocol has also been developed for separating sterols based on unsaturation. rsc.org

The assessment of isotopic enrichment and structural integrity relies on a combination of spectroscopic and spectrometric methods. rsc.orgarkat-usa.org

TechniquePurposeKey Findings/ApplicationsReference
Gas Chromatography-Mass Spectrometry (GC-MS)Purity assessment, determination of molecular weight, and isotopic distribution.Routinely used to confirm the mass increase corresponding to deuterium incorporation and to quantify the percentage of different isotopologues. Analysis of trimethylsilyl (B98337) (TMS) derivatives is common. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)Structural confirmation, determination of deuterium location, and quantification of site-specific deuteration levels.¹H NMR shows the disappearance of signals corresponding to replaced protons. ¹³C NMR can be used to analyze site-specific deuteration levels. ²H NMR directly observes the deuterium nuclei. rsc.orgarkat-usa.orgrsc.org
Infrared (IR) SpectroscopyDetection of deuterium incorporation.Provides a diagnostic absorption band for the carbon-deuterium (C-D) bond around 2100 cm⁻¹, which is absent in the non-deuterated compound. arkat-usa.org

Biosynthetic Approaches for Deuterium-Labeled Sterol Productionrsc.orgrsc.org

Biosynthetic methods harness the metabolic pathways of microorganisms to produce deuterated compounds. rsc.org This approach is particularly effective for achieving uniform labeling, where deuterium is distributed throughout the molecule. rsc.org By culturing engineered microbes in media containing deuterium oxide (D₂O), the organisms incorporate deuterium into the biomolecules they synthesize. rsc.org

Genetically engineered microorganisms, especially yeast such as Saccharomyces cerevisiae, are powerful platforms for producing specific deuterated sterols. rsc.orgrsc.org Strains can be modified to disrupt their native metabolic pathways and introduce genes that redirect metabolic flux towards the synthesis and accumulation of a desired sterol. rsc.org

For example, specific strains of S. cerevisiae have been engineered to produce high levels of cholesterol. rsc.org When these strains are grown in a medium rich in D₂O, they produce uniformly deuterated cholesterol with isotopic enrichment levels often exceeding 85%. rsc.org Similarly, strains have been developed to produce other deuterated sterols like 22,23-dihydrobrassicasterol (B1236417) and 24-methylenecholesterol. rsc.orgrsc.org While the production of this compound via this method is not explicitly reported, the existing platforms could likely be adapted. Since campesterol (B1663852) is a common plant sterol, the enzymes for its synthesis could potentially be expressed in a suitable microbial host. The accumulation of sterol esters has been identified as a strategy used by some bacteria to store excess sterols under adverse conditions, a mechanism that could potentially be exploited for increased production. nih.gov

Research Findings from Microbial Synthesis of Deuterated Sterols

Engineered MicroorganismTarget Deuterated SterolDeuterium SourceKey OutcomeReference
Saccharomyces cerevisiae (RH6829)Cholesterol-dₓDeuterium oxide (D₂O)Achieved 87-90% deuteration; purification possible without HPLC. rsc.org
Saccharomyces cerevisiae (RH6827)22,23-dihydrobrassicasterol-d₄₇Deuterium oxide (D₂O)First reported biosynthetic production of this uniformly deuterated sterol. rsc.org
Saccharomyces cerevisiae (RH6827)24-methylenecholesterol-d₄₅Deuterium oxide (D₂O)First reported biosynthetic production of this uniformly deuterated sterol. rsc.org
Saccharomyces cerevisiae (Y2805)Squalene-dₓDeuterium oxide (D₂O)Produced uniformly deuterated squalene, the universal precursor to sterols. rsc.orgrsc.org

The isolation and purification of sterols from microbial cultures is a critical step. The process typically begins with cell harvesting, followed by saponification (hydrolysis with a strong base) to break open the cells and hydrolyze steryl esters, liberating the free sterols. The sterols are then extracted from the mixture using an organic solvent. rsc.org

Subsequent purification steps are designed to isolate the target sterol from other lipids and cellular components. rsc.orginnovareacademics.in While preparative HPLC has been used, recent methods have focused on developing protocols that rely on less complex techniques like flash column chromatography, which is more scalable for producing larger quantities. rsc.org

Characterization of the isolated sterol follows the same principles as for chemically synthesized compounds. A combination of GC-MS and NMR spectroscopy is used to confirm the identity of the sterol, assess its chemical and isotopic purity, and determine the extent and uniformity of deuterium labeling. rsc.orgrsc.org This ensures the material is suitable for its intended downstream applications in research. rsc.org

Iii. Sophisticated Analytical Methodologies Employing 20 α/β Campestanol D7

Chromatographic Separation Techniques Prior to Detection

Prior to mass spectrometric or other forms of detection, effective chromatographic separation is crucial to resolve 20-(α/β)-Campestanol-d7 from a myriad of other sterols and lipids present in a sample. The choice of chromatographic technique is dictated by the volatility of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) for Sterol Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like sterols. Reversed-phase HPLC, in particular, is widely employed for the separation of phytosterols (B1254722). The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The resolution of sterol isomers, including the α and β epimers of campestanol (B1668247), can be challenging due to their structural similarity. Method development often involves the optimization of mobile phase composition, temperature, and flow rate to achieve baseline separation. For instance, a mobile phase consisting of acetonitrile (B52724) and methanol (B129727) is often effective for separating common phytosterols. The inclusion of deuterium (B1214612) in this compound can slightly alter its retention time compared to the unlabeled analog due to isotopic effects, a factor that must be considered during method development.

Table 1: Representative HPLC Conditions for Phytosterol Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Methanol mixtures
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV (at low wavelengths, e.g., 205 nm) or Mass Spectrometry (MS)

This table presents typical starting conditions for the HPLC analysis of phytosterols. Actual conditions may need to be optimized for specific applications and instrumentation.

Gas Chromatography (GC) for Volatile Sterol Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since sterols, including this compound, are not inherently volatile, a derivatization step is essential prior to GC analysis. The most common derivatization method involves the conversion of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This process increases the volatility and thermal stability of the sterol, making it amenable to GC separation.

GC coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of sterols. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the derivatized sterol, allowing for unambiguous identification. For this compound TMS ether, the mass spectrum will exhibit a characteristic molecular ion peak shifted by seven mass units compared to the unlabeled campestanol TMS ether, facilitating its use as an internal standard.

Table 2: Typical GC-MS Parameters for Derivatized Sterol Analysis

ParameterCondition
GC Column Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane)
Injector Temperature 250-300 °C
Oven Temperature Program Ramped from a lower temperature (e.g., 180 °C) to a higher temperature (e.g., 280 °C)
Carrier Gas Helium
Ionization Mode (MS) Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

This table outlines general GC-MS conditions for the analysis of TMS-derivatized sterols. Specific parameters should be optimized for the instrument and analytes of interest.

Supercritical Fluid Chromatography (SFC) and Other Advanced Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for the analysis of a wide range of compounds, including sterols. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and the ability to analyze both polar and nonpolar compounds.

In the context of deuterated sterol analysis, SFC can be coupled with mass spectrometry (SFC-MS) to provide a rapid and sensitive analytical method. The use of deuterated modifiers in the mobile phase can also be explored to streamline the subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy by minimizing protonated solvent signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Sterol Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and dynamic studies of molecules. The incorporation of deuterium in this compound provides unique opportunities for NMR-based investigations.

Applications in Structural Elucidation of Deuterium Labeling Positions

While the general structure of this compound is known, NMR spectroscopy, particularly ¹³C NMR, can be used to confirm the precise locations of the deuterium labels. The substitution of a proton with a deuteron (B1233211) causes a characteristic upfield shift in the ¹³C NMR signal of the directly attached carbon and, to a lesser extent, adjacent carbons. By comparing the ¹³C NMR spectrum of this compound with that of its non-deuterated counterpart, the positions of deuteration can be unequivocally assigned. This information is crucial for ensuring the isotopic purity and confirming the identity of the labeled compound.

Table 3: Illustrative Isotope-Induced Shifts in ¹³C NMR of a Deuterated Sterol

Carbon PositionChemical Shift (ppm) - UnlabeledChemical Shift (ppm) - DeuteratedIsotope Shift (ppm)
C-dXX - Δ
C-βYY - δ

This table illustrates the expected upfield shifts (negative values) in the ¹³C NMR spectrum upon deuterium substitution. 'C-d' represents a carbon directly bonded to deuterium, and 'C-β' is a neighboring carbon. The magnitude of the shift (Δ > δ) decreases with distance from the deuterium label.

Utility in Investigating Sterol Dynamics and Interactions

Deuterium (²H) NMR spectroscopy is a powerful technique for studying the dynamics of molecules in ordered environments, such as biological membranes. By incorporating this compound into model membranes, ²H NMR can provide detailed information about the orientation and mobility of the sterol within the lipid bilayer.

The quadrupolar splitting observed in the ²H NMR spectrum is directly related to the order parameter of the C-D bond, which reflects the degree of motional restriction. By analyzing the changes in the quadrupolar splitting as a function of temperature or membrane composition, insights into the influence of campestanol on membrane fluidity and organization can be obtained. These studies are vital for understanding the biological roles of phytosterols in modulating membrane properties.

Hybrid Analytical Platforms for Comprehensive Sterol Profiling

The comprehensive profiling of sterols in complex biological matrices presents significant analytical challenges due to the vast number of structurally similar isomers and the wide dynamic range of their concentrations. nih.govspringernature.com To overcome these hurdles, hybrid analytical platforms that couple advanced separation techniques with high-resolution mass spectrometry (MS) have become indispensable. nih.govnih.gov In these sophisticated setups, this compound serves as a critical internal standard, ensuring the accuracy and reliability of quantification by correcting for variations during sample preparation and analysis. lipidmaps.org

Hybrid platforms often involve the strategic combination of different chromatographic methods or the coupling of multidimensional chromatography with mass spectrometry to enhance peak resolution and analytical specificity. researchgate.net Techniques such as two-dimensional gas chromatography (GCxGC) and the strategic use of separate liquid chromatography (LC) runs for different subclasses of sterols are employed to resolve co-eluting compounds that would be indistinguishable in a single-dimensional analysis. lipidmaps.orgresearchgate.net

A prime example of a hybrid analytical approach is the use of a validated liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method for the detailed quantification of sterols and their corresponding 5α/β-stanols in human fecal samples. lipidmaps.org This methodology utilizes 5α-campestanol-d7, a specific isomer of this compound, as an internal standard. lipidmaps.org Recognizing the analytical difficulties, the method was strategically divided into two separate LC-HRMS runs: one optimized for sterols and the other for stanols. This separation is necessary because the dimethylglycine (DMG) derivatives of sterols, which contain a double bond at C5, produce a highly specific and abundant product ion, whereas stanols lack this feature and generate less specific fragments. lipidmaps.org This two-run approach ensures optimal data acquisition for both compound classes. lipidmaps.org

The method's validation demonstrates excellent performance, a testament to the precision afforded by using an isotopic internal standard like this compound. lipidmaps.org Key validation parameters for the quantification of various sterols and stanols are detailed below.

Interactive Data Table: Method Validation Parameters for Sterol and Stanol Quantification Using an LC-HRMS Platform with 5α-Campestanol-d7 as an Internal Standard. lipidmaps.org

AnalyteLimit of Detection (LOD) (nmol/mg dw)Limit of Quantification (LOQ) (nmol/mg dw)Intra-day Precision (CV%)Inter-day Precision (CV%)Apparent Recovery (%)
Sterols
Cholesterol0.0900.3014.8 - 9.05.5 - 10.295 - 105
Campesterol (B1663852)0.0260.0875.1 - 10.56.2 - 11.892 - 108
Sitosterol (B1666911)0.0330.1114.5 - 8.85.9 - 9.994 - 106
Stanols
Coprostanol0.0080.0263.9 - 7.54.8 - 8.997 - 104
Cholestanol0.0030.0094.2 - 8.15.1 - 9.596 - 107
5α-Sitostanol0.0080.0265.5 - 11.26.8 - 12.590 - 110
5β-Sitostanol0.0330.1116.1 - 12.87.5 - 14.188 - 111
5α-Campestanol0.0150.0494.9 - 9.85.7 - 11.393 - 109
5β-Campestanol0.0090.0327.2 - 15.08.9 - 22.089 - 110

Data adapted from a validated method for the quantification of sterols and stanols in human feces. The coefficient of variation (CV) and recovery percentages were assessed at low, medium, and high concentration levels. lipidmaps.org

This detailed research underscores the power of combining tailored chromatographic separations with high-resolution mass spectrometry. The use of this compound is fundamental to this approach, providing a stable reference point for the accurate quantification of its non-labeled counterparts, including the isomers 5α-Campestanol and 5β-Campestanol. lipidmaps.org By mitigating matrix effects and correcting for procedural inconsistencies, this deuterated standard enables the generation of high-quality, reproducible data essential for comprehensive sterol profiling in complex biological research. mdpi.com

Iv. Mechanistic Investigations and Tracer Applications of 20 α/β Campestanol D7

Elucidation of Sterol Absorption and Transport Mechanisms

Deuterium-labeled sterols are fundamental to accurately measuring the absorption and transport of dietary sterols. nih.govresearchgate.net By administering a known amount of a labeled sterol like 20-(α/β)-Campestanol-d7, scientists can precisely track its journey from the intestinal lumen into the body.

The absorption of phytosterols (B1254722) is a selective and relatively inefficient process compared to that of cholesterol. nih.govnih.gov Studies using labeled phytosterols have shown that they are taken up from mixed micelles into enterocytes primarily via the Niemann-Pick C1-Like 1 (NPC1L1) transporter, the same receptor responsible for cholesterol uptake. nih.gov This creates a competitive environment in the intestine, where phytosterols can displace cholesterol from micelles and reduce its absorption. nih.gov

Once inside the enterocyte, most phytosterols are actively pumped back into the intestinal lumen by ATP-binding cassette (ABC) transporters ABCG5 and ABCG8. The small fraction that escapes this efflux is esterified, incorporated into chylomicrons, and transported into the lymphatic system and then into the bloodstream. Using tracers like this compound allows for the precise quantification of this small absorbed fraction.

Research has established varying absorption efficiencies for different phytosterols. Campestanol (B1668247), the saturated form of campesterol (B1663852), generally shows a higher absorption rate than other plant sterols like sitosterol (B1666911). nih.govnih.gov

Table 1: Comparative Intestinal Absorption of Various Sterols in Humans This table is interactive. You can sort the columns by clicking on the headers.

SterolAverage Absorption Rate (%)Key Structural Feature
Cholesterol33 - 53 nih.govresearchgate.netnih.govEndogenous/Animal Sterol
Campesterol9.6 - 24 nih.govresearchgate.netnih.govUnsaturated Plant Sterol (C24-methyl)
Campestanol12.5 nih.govSaturated Plant Sterol (C24-methyl)
Sitosterol4.2 - 16 nih.govresearchgate.netnih.govUnsaturated Plant Sterol (C24-ethyl)
Stigmasterol4.8 nih.govUnsaturated Plant Sterol (C24-ethyl, Δ22)

Stable isotope labeling is a powerful technique for analyzing the flux, or rate of movement, of sterols between different biological compartments. elifesciences.orgnih.govnih.gov By introducing this compound and monitoring its appearance and disappearance in plasma and various tissues over time, researchers can model the kinetics of sterol transport. elifesciences.org This approach, often involving simultaneous oral and intravenous administration of different isotopes, allows for the calculation of transfer rates across the intestinal barrier and uptake rates by different organs. nih.gov Such studies have demonstrated that while phytostanol absorption is limited, the body also rapidly removes them from plasma pools. nih.gov

Insights into Endogenous Sterol Biosynthesis and Catabolism

Beyond tracking dietary sterols, labeled compounds provide deep insights into the body's own production and breakdown of sterols.

The fractional synthesis rate (FSR) is a measure of how quickly a pool of a particular molecule is being synthesized. To measure the FSR of sterols, a labeled precursor, often deuterium (B1214612) oxide (D₂O), is administered. elifesciences.orgnih.gov The deuterium atoms are then incorporated into newly made sterols. By measuring the rate of this deuterium enrichment in specific sterols using mass spectrometry, the synthesis rate can be calculated. nih.gov While this compound itself is not a precursor for endogenous cholesterol synthesis in mammals, it can be used as an internal standard for the accurate quantification of other newly synthesized, deuterium-enriched sterols. In some organisms, it can also trace the synthesis of downstream metabolites. Studies have shown that FSR for cholesterol can be influenced by dietary factors, including the intake of plant sterols. researchgate.net

Organisms can modify sterols through a variety of enzymatic reactions. Tracing the fate of this compound helps to map these biotransformation pathways. researchgate.net For example, in plants, the conversion of campesterol to campestanol is a key step in the biosynthesis of brassinosteroids, a class of plant hormones. researchgate.netnih.gov The pathway proceeds through several intermediates, and the use of labeled precursors is essential to confirm the sequence of these reactions. researchgate.net In mammals and microbes, phytosterols can undergo various modifications, and labeled tracers are crucial for identifying the resulting metabolites and the enzymes involved. researchgate.net

Table 2: Examples of Sterol Biotransformation Pathways This table is interactive. You can sort the columns by clicking on the headers.

Organism TypePrecursor SterolKey ProductPathway Significance
PlantsCampesterolCampestanolFirst step in Brassinosteroid biosynthesis researchgate.netnih.gov
AnimalsLanosterolCholesterolEndogenous cholesterol production (Bloch or Kandutsch-Russell pathways) nih.gov
Microbesβ-Sitosterol4-androstene-3,17-dione (AD)Production of steroid drug precursors researchgate.net
Animals7-dehydrocholesterolCholesterolFinal step in one of the major cholesterol biosynthesis pathways nih.gov

Studies on Sterol Homeostasis and Regulatory Networks

Analysis of Sterol Feedback Mechanisms

Stable isotope-labeled sterols are instrumental in dissecting the intricate feedback mechanisms that govern sterol homeostasis. The absorption of dietary sterols, including phytosterols, is a key regulatory point. Deuterated tracers like this compound can be administered orally to quantify the efficiency of intestinal absorption and subsequent metabolic fate.

Research utilizing deuterated phytosterols has been pivotal in elucidating the role of the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8. These transporters are crucial for limiting the intestinal absorption of plant sterols and for promoting their excretion from the liver into bile. In studies involving transgenic mice, the overexpression of ABCG5 and ABCG8 resulted in a significant reduction in the fractional absorption of dietary cholesterol and a profound increase in biliary cholesterol secretion. jci.org Conversely, knockout mouse models lacking these transporters exhibit increased absorption of phytosterols. pnas.org

By using deuterated tracers, researchers can precisely measure the flux of these molecules across the intestinal barrier and their rate of biliary excretion, providing quantitative data on the efficacy of these feedback mechanisms. For example, a study could involve administering a known amount of this compound and measuring its concentration, along with its metabolites, in plasma, tissues, and feces over time. This would reveal how the body recognizes and actively limits the accumulation of this dietary sterol, a key aspect of sterol feedback regulation.

The data from such tracer studies can be presented to illustrate the differential handling of sterols.

SterolTypical Fractional Absorption in Healthy Individuals (%)Role of ABCG5/ABCG8
Cholesterol50-60Efflux from enterocytes and hepatocytes
Campesterol~1.9Strongly limits absorption and promotes excretion
Campestanol~0.16Very low absorption, efficiently effluxed
Table 1: Comparative fractional absorption of different sterols and the central role of ABCG5/ABCG8 transporters. The use of deuterated versions of these sterols allows for precise measurement of these low absorption rates. mdpi.com

Role of Labeled Sterols in Investigating Genetic Disorders of Sterol Metabolism

The application of deuterated sterols as tracers is particularly valuable in the study of genetic disorders affecting sterol metabolism. A prime example is sitosterolemia, a rare autosomal recessive disorder caused by mutations in the ABCG5 or ABCG8 genes. These mutations lead to a dysfunctional transporter complex, resulting in the hyperabsorption of dietary phytosterols and a subsequent accumulation in the blood and tissues.

Studies on individuals with sitosterolemia have utilized deuterium-labeled sterols to quantify the extent of this hyperabsorption. By administering oral doses of deuterated sitosterol and campesterol, researchers have been able to demonstrate a dramatically increased absorption of these plant sterols in patients compared to healthy controls. pnas.org These investigations provide direct evidence of the genetic defect's functional consequences.

The use of this compound in this context would allow for a precise assessment of the absorption and metabolic turnover of a plant stanol in sitosterolemia patients. This is significant because stanols are generally absorbed even less efficiently than sterols. Quantifying the absorption of a labeled stanol could provide deeper insights into the substrate specificity of the compromised ABCG5/ABCG8 transporter and the pathophysiology of the disease.

ConditionFractional Absorption of Campesterol (%)Fractional Absorption of Sitosterol (%)Plasma Sitosterol Levels
Healthy Control~1.9~0.5Low
SitosterolemiaSignificantly Increased~30-fold higher than controlsMarkedly Elevated
Table 2: Impact of Sitosterolemia on Phytosterol Absorption and Plasma Levels. Data derived from studies using deuterated sterol tracers to quantify absorption. pnas.orgmdpi.com

These tracer studies are also crucial for evaluating the efficacy of therapeutic interventions for sitosterolemia. For instance, the effect of drugs that inhibit sterol absorption, can be quantitatively measured by tracking the reduced absorption of an orally administered deuterated sterol like this compound.

Kinetic Isotope Effect Studies in Sterol Enzymology

The substitution of a hydrogen atom with its heavier isotope, deuterium, can alter the rate of a chemical reaction if the bond to that hydrogen is broken or formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzyme mechanisms. nih.govnih.gov In sterol enzymology, deuterated substrates like this compound can be used to probe the mechanisms of enzymes involved in phytosterol metabolism.

One area of interest is the enzymatic reduction of the Δ24 double bond in the side chain of sterols, a key step in the biosynthesis of cholesterol and the metabolism of phytosterols. The enzyme responsible for this, 3β-hydroxysterol Δ24-reductase (DHCR24), is a potential subject for KIE studies. nih.gov If a deuterated substrate analogous to the enzyme's natural substrate is used, a slower reaction rate compared to the non-deuterated version would suggest that the C-H bond cleavage at the deuterated position is part of the rate-limiting step of the enzymatic reaction.

A relevant example from phytosterol biosynthesis involves the sterol methyltransferase (SMT) enzyme, which catalyzes the transfer of a methyl group to the sterol side chain. In a study investigating the kinetic mechanism of soybean SMT, researchers used deuterated S-adenosyl-l-methionine ([2H3-methyl]AdoMet) as a substrate. They observed an isotope effect close to unity, indicating that the methyl transfer itself was not the rate-limiting step. However, when using sterol substrates deuterated at the C-28 position, they could probe the subsequent deprotonation step, revealing isotopically sensitive branching in the reaction pathway. nih.gov

Enzyme ClassPotential Deuterated SubstrateMechanistic Question Addressed by KIE
Sterol Reductases (e.g., DHCR24)Deuterated CampesterolIs hydride transfer to the Δ24 double bond rate-limiting?
Sterol MethyltransferasesDeuterated Sterol PrecursorIs C-H bond cleavage at the site of methylation rate-limiting?
Hydroxysteroid DehydrogenasesThis compoundIs the abstraction of a hydride from the side chain rate-limiting?
Table 3: Potential Applications of Kinetic Isotope Effect Studies in Sterol Enzymology.

V. Contributions to Lipidomics and Sterolomics Research

Development of Quantitative Lipidomics Workflows for Sterols

The development of robust and reliable quantitative lipidomics workflows is essential for the accurate measurement of sterols in biological matrices. 20-(α/β)-Campestanol-d7 plays a crucial role in these workflows, primarily through its use in isotope dilution mass spectrometry. This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy.

In a typical workflow, a known amount of this compound is added to a biological sample at the beginning of the sample preparation process. This "spiking" allows for the correction of any sample loss that may occur during extraction, derivatization, and analysis. Because the deuterated standard is chemically identical to the endogenous analyte (campestanol), it behaves similarly throughout the entire analytical process. By measuring the ratio of the endogenous analyte to the deuterated internal standard, researchers can accurately determine the concentration of the analyte in the original sample.

The use of deuterated internal standards like this compound is a critical component of targeted lipidomics workflows, which aim to quantify a predefined set of lipid species. uwa.edu.au These workflows are essential for studying the role of specific lipids in biological processes and for identifying potential biomarkers of disease. nih.govresearchgate.net The high analytical reproducibility afforded by the use of such standards ensures that observed differences are due to biological variance rather than technical variability. uwa.edu.au

Table 1: Key Steps in a Quantitative Lipidomics Workflow Utilizing a Deuterated Internal Standard

StepDescriptionRole of this compound
Sample Collection Obtaining the biological material (e.g., plasma, serum, tissue).Not directly involved.
Internal Standard Spiking Addition of a known quantity of the deuterated standard to the sample.This compound is added to serve as a quantitative reference.
Lipid Extraction Isolation of lipids from the sample matrix.The deuterated standard co-extracts with the endogenous sterols, accounting for extraction inefficiencies.
Derivatization (Optional) Chemical modification of sterols to improve chromatographic separation or mass spectrometric detection.The deuterated standard undergoes derivatization alongside the target analytes.
LC-MS/MS Analysis Separation and detection of the sterols.The mass spectrometer distinguishes between the endogenous sterol and the heavier deuterated standard.
Data Analysis & Quantification Calculation of the analyte concentration based on the ratio of the native to the deuterated standard.The known concentration of this compound allows for the precise calculation of the endogenous campestanol (B1668247) concentration.

Comprehensive Profiling of Plant Sterols and Stanols in Diverse Biological Systems

This compound is instrumental in the comprehensive profiling of plant sterols (phytosterols) and their saturated derivatives, stanols, in a variety of biological systems. Phytosterols (B1254722), such as campesterol (B1663852) and sitosterol (B1666911), are structurally similar to cholesterol and are found in plants. nih.gov When consumed by humans, they can influence cholesterol absorption and metabolism. nih.gov

The analysis of phytosterols and their metabolites in human and animal samples is crucial for understanding their physiological effects. Deuterium-labeled internal standards, including deuterated forms of campesterol and its corresponding stanol, campestanol, have been essential for accurately measuring the absorption and metabolism of these dietary compounds. nih.gov Studies using isotopically labeled plant sterols have provided valuable data on their minimal absorption rates. nih.gov

Researchers have utilized these advanced analytical methods to profile phytosterols in various matrices, including edible oils and human serum. nih.govuni-augsburg.de For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the rapid and selective quantitative analysis of major phytosterols in edible oils, demonstrating the presence of campesterol and β-sitosterol as abundant phytosterols. nih.gov

Application in Biomarker Discovery and Validation in Metabolic Research

The precise quantification of sterols enabled by the use of internal standards like this compound is critical for biomarker discovery and validation in metabolic research. nih.gov Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool for identifying novel biomarkers of disease. nih.gov

Circulating levels of plant sterols, such as campesterol, are often used as surrogate markers for cholesterol absorption. nih.gov Accurate measurement of these sterols is therefore essential for studies investigating cholesterol metabolism and its link to cardiovascular disease. Isotope dilution mass spectrometry, which relies on deuterated standards, provides the necessary accuracy and precision for these measurements.

For instance, a highly sensitive and specific isotope dilution gas chromatography-mass spectrometry method was validated for the analysis of 7-oxygenated campesterol and sitosterol in human serum. nih.govresearchgate.net This method allowed for the detection of these oxidized phytosterols at very low concentrations, which is crucial for investigating their potential role in atherosclerosis. nih.govresearchgate.net Such studies are vital for understanding the complex interplay of different sterols in metabolic health and disease.

Vi. Methodological Validation, Interlaboratory Studies, and Future Perspectives

Standardization and Harmonization of Sterol Analysis Methodologies

The growing interest in phytosterols (B1254722) for clinical and nutritional research necessitates the standardization and harmonization of analytical methods to ensure that results are comparable across different laboratories. researchgate.net Interlaboratory studies have often revealed significant discrepancies in sterol measurements, highlighting the need for validated procedures and certified reference materials. texilajournal.comnih.gov The development of robust analytical methods relies heavily on the availability and proper use of high-quality internal standards. researchgate.net

The use of a universally accepted internal standard like 20-(α/β)-Campestanol-d7 can be a cornerstone of method harmonization. By providing a reliable means to correct for procedural variations, it helps to minimize inter-laboratory variability. texilajournal.com Organizations like the Association of Official Analytical Chemists (AOAC) and the International Organization for Standardization (ISO) have established standardized methods for phytosterol analysis, and the principles underlying these methods emphasize the importance of appropriate internal standards for accurate quantification. aocs.orgnih.gov

Limitations and Challenges in Deuterated Sterol Applications

Despite their advantages, deuterated internal standards are not without limitations. As mentioned, the primary challenges include potential chromatographic separation from the analyte and the risk of H/D back-exchange if labels are in labile positions. researchgate.net The kinetic isotope effect can also alter fragmentation patterns in the mass spectrometer, although this is less of a concern when using tandem MS (MS/MS) with carefully selected transitions.

Furthermore, the presence of naturally occurring isotopes of the analyte can interfere with the internal standard signal, particularly for standards with low deuterium (B1214612) incorporation (e.g., d1, d2). nih.gov While this compound is less susceptible to this, analysts must still choose an appropriate concentration to ensure the standard's signal is not overwhelmed by crosstalk from very high analyte concentrations. nih.gov The purity of standards is also a critical consideration, as impurities can compromise the accuracy of the analysis. lipidmaps.orgnih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 20-(α/β)-Campestanol-d7 with high isotopic purity?

  • Methodological Answer : Synthesis requires precise deuterium labeling at the α/β position, typically via catalytic deuteration or enzymatic methods. Isotopic purity (>98%) should be verified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Experimental protocols must detail reaction conditions (e.g., solvent, temperature, catalyst) and purification steps (e.g., column chromatography, recrystallization). Cross-referencing spectral data with non-deuterated analogs is essential to confirm structural integrity .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR : Compare deuterated and non-deuterated spectra to identify shifts in proton environments near the deuterium label.
  • HRMS : Verify molecular ion peaks and isotopic distribution patterns.
  • IR/Raman spectroscopy : Confirm functional groups unaffected by deuteration.
    Detailed protocols should align with IUPAC guidelines for compound characterization, including purity thresholds (e.g., ≥95% by HPLC) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer : While this compound is not classified as hazardous under GHS, standard precautions apply:

  • Use PPE (gloves, lab coats, eye protection).
  • Avoid inhalation/ingestion; work in a fume hood if handling powders.
  • Follow institutional waste disposal guidelines. Safety Data Sheets (SDS) should be reviewed for compound-specific storage recommendations (e.g., desiccated, -20°C) .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence its metabolic stability in comparative studies?

  • Methodological Answer : Deuteration may alter pharmacokinetic properties due to kinetic isotope effects (KIE). Design experiments to:

  • Compare metabolic half-lives in vitro (e.g., liver microsomes) between deuterated and non-deuterated analogs.
  • Use LC-MS/MS to track deuterium retention in metabolites.
  • Apply statistical models (e.g., ANOVA) to assess significance. Reference FINER criteria (Feasible, Novel, Ethical) to validate experimental scope .

Q. What methodologies are effective in resolving contradictions between theoretical and observed spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from isotopic impurities or solvent interactions. Strategies include:

  • Error Analysis : Quantify instrument precision (e.g., repeated NMR acquisitions).
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values.
  • Cross-Validation : Replicate experiments in independent labs using standardized protocols.
    Document unresolved anomalies in supplementary materials for peer review .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

  • Methodological Answer :

  • Variable Selection : Test pH (1–10), temperature (4–37°C), and enzymatic exposure (e.g., esterases).
  • Analytical Endpoints : Monitor degradation via HPLC-UV or LC-MS at timed intervals.
  • Controls : Include non-deuterated Campestanol and deuterated internal standards.
    Use regression models to predict shelf-life and optimize storage conditions. Ensure reproducibility by adhering to detailed experimental reporting standards .

Data Presentation and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer :

  • Dose-Response Curves : Fit data using nonlinear regression (e.g., Hill equation) to calculate EC50/IC50.
  • Error Bars : Report SEM or SD from triplicate experiments.
  • Outlier Detection : Apply Grubbs’ test or robust statistical packages (e.g., R/Bioconductor).
    Raw data and analysis code should be archived in repositories like Zenodo for transparency .

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?

  • Methodological Answer :

  • Protocol Standardization : Publish step-by-step procedures with exact reagent grades (e.g., deuterated solvents ≥99.8% purity).
  • Inter-Lab Validation : Collaborate with external partners to replicate synthesis.
  • Metadata Reporting : Include batch-specific details (e.g., NMR spectrometer frequency, column lot numbers).
    Follow Beilstein Journal guidelines for supplementary material organization .

Tables: Key Analytical Parameters

Parameter Method Acceptance Criteria Reference
Isotopic PurityHRMS≥98% D-enrichment at α/β position
Structural Integrity¹H/¹³C NMRMatch theoretical δ (ppm) ± 0.1
Metabolic Stability (t₁/₂)LC-MS/MSRSD ≤15% across triplicates
Degradation KineticsHPLC-UVr² ≥0.98 for linear regression

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.